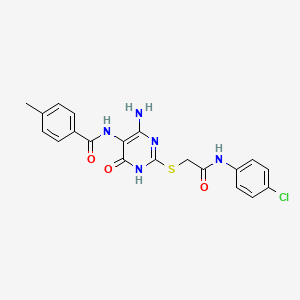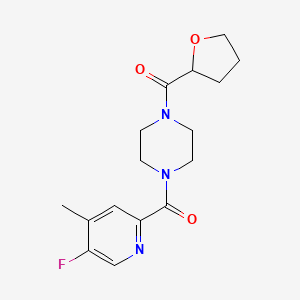
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is synthesized using a multi-step process that involves the reaction of different chemical reagents. The compound has been found to have potential applications in scientific research, particularly in the field of drug discovery.
作用機序
The mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is not fully understood. However, it is believed that the compound acts by binding to specific biological targets and modulating their activity. The compound has been found to have activity against a wide range of biological targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has been found to have a number of biochemical and physiological effects. The compound has been shown to have activity against a wide range of biological targets, including enzymes, receptors, and ion channels. The compound has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has a number of advantages and limitations for lab experiments. One advantage is that the compound has potential as a lead compound for the development of new drugs for the treatment of various diseases. Another advantage is that the compound has activity against a wide range of biological targets, including enzymes, receptors, and ion channels. One limitation is that the mechanism of action of the compound is not fully understood. Another limitation is that the compound may have toxicity issues that need to be addressed.
将来の方向性
There are a number of future directions for the research on 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine. One future direction is to further investigate the mechanism of action of the compound. Another future direction is to optimize the synthesis method for the compound to improve yields and reduce costs. Another future direction is to evaluate the toxicity of the compound and develop strategies to mitigate any potential toxicity issues. Finally, another future direction is to develop new derivatives of the compound with improved activity and selectivity against specific biological targets.
合成法
The synthesis of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine involves a multi-step process that includes the reaction of different chemical reagents. The first step involves the reaction of 5-fluoro-4-methylpyridine-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate product. The intermediate product is then reacted with oxalyl chloride to form the final product, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine.
科学的研究の応用
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine has potential applications in scientific research, particularly in the field of drug discovery. The compound has been found to have activity against a wide range of biological targets, including enzymes, receptors, and ion channels. The compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-11-9-13(18-10-12(11)17)15(21)19-4-6-20(7-5-19)16(22)14-3-2-8-23-14/h9-10,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKBJMTWDYBNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
![2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2806322.png)
![4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2806323.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2806324.png)
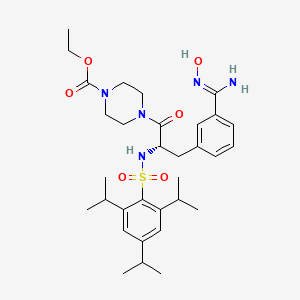
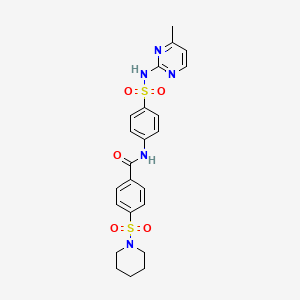
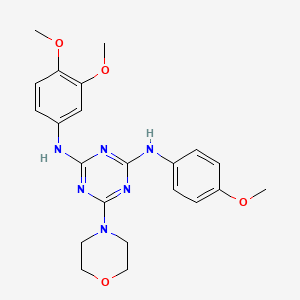
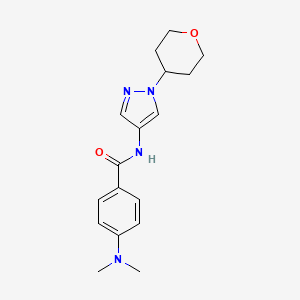
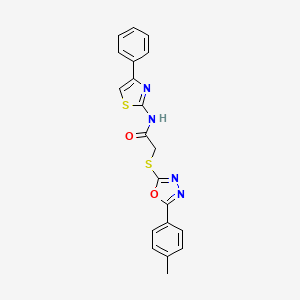
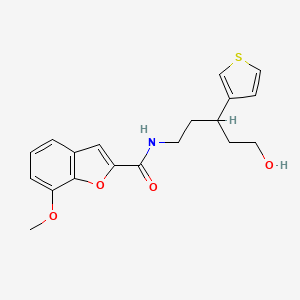
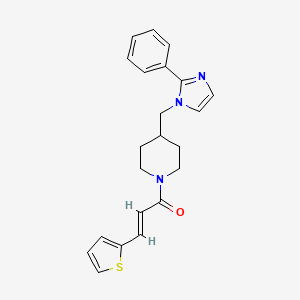
![Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2806340.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2806342.png)
